RO3201195

Catalog No.
S548804
CAS No.
249937-52-8
M.F
C19H18FN3O4
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RO3201195

CAS Number

249937-52-8

Product Name

RO3201195

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2

InChI Key

IJDQETGUEUJVTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

solubility

Soluble in DMSO, not in water

Synonyms

5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole, RO 3201195, RO-3201195, RO3201195

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

The exact mass of the compound (5-Amino-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl)-(3-(2,3-dihydroxy-propoxy)-phenyl)-methanone is 371.12813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RO3201195 is a potent, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), structurally defined by its 5-amino-pyrazole core and a distinctive 2,3-dihydroxypropoxy moiety[1]. Unlike earlier generations of p38 inhibitors, RO3201195 was specifically engineered to overcome the poor aqueous solubility and metabolic instability that plagued pyrazole-urea derivatives [2]. By replacing the urea linkage with a methanone and incorporating hydrophilic side chains, this compound achieves excellent oral bioavailability and maintains high translational efficacy in protein-rich environments [1]. For procurement professionals and lead researchers, RO3201195 represents a premium chemical probe for in vivo inflammatory modeling and cellular senescence studies, offering a rigorously validated selectivity profile that prevents the confounding off-target kinase activity frequently observed with canonical benchmarks like SB203580[3].

Substituting RO3201195 with the prototypical p38 inhibitor SB203580 or generic pyrazole ureas introduces significant experimental and process risks. SB203580, while widely used, exhibits notorious cross-reactivity with JNK and other stress kinases at standard working concentrations, which can severely confound phenotypic readouts in complex cellular assays [1]. Furthermore, older pyrazole-urea compounds suffer from poor metabolic stability and low aqueous solubility, limiting their utility in oral dosing regimens for in vivo models [2]. RO3201195 overcomes these structural liabilities; its exocyclic amine forms a highly specific hydrogen bond with the Thr106 residue in the unphosphorylated p38α ATP-binding pocket, driving a >1000-fold selectivity over ERK2 and JNK1 [3]. Additionally, the dihydroxypropoxy group ensures the compound remains soluble and bioavailable, making it non-interchangeable for studies requiring precise in vivo pathway dissection[2].

Enzymatic Potency and Strict Kinase Selectivity

RO3201195 demonstrates exceptional target affinity, inhibiting p38α at the enzymatic level with an IC50 of 9 nM [1]. Crucially for researchers requiring pathway-specific modulation, it exhibits >1000-fold selectivity against closely related kinases such as ERK2, JNK1, and LCK[2]. In contrast, the standard benchmark SB203580 is known to interfere with JNK signaling at standard assay concentrations, complicating data interpretation [3].

Evidence DimensionKinase inhibition (IC50) and selectivity fold-change
Target Compound DataRO3201195 (IC50 = 9 nM; >1000-fold selectivity over JNK1/ERK2)
Comparator Or BaselineSB203580 (Significant JNK cross-reactivity at micromolar concentrations)
Quantified Difference>1000-fold selectivity window for RO3201195
ConditionsIn vitro biochemical kinase assay

Eliminates confounding off-target stress kinase signaling, ensuring that observed phenotypic changes are strictly p38α-dependent.

Translational Efficacy in Protein-Rich Environments

A common failure point for early-stage kinase inhibitors is the loss of potency in physiological matrices due to high plasma protein binding. RO3201195 maintains robust activity in human whole blood (hWB) assays, inhibiting lipopolysaccharide (LPS)-induced TNF-α production with an IC50 of 300 nM [1]. This demonstrates superior physiological stability compared to lipophilic precursors that completely lose efficacy outside of serum-free in vitro conditions [2].

Evidence DimensionLPS-induced TNF-α inhibition (IC50)
Target Compound DataRO3201195 (IC50 = 300 nM)
Comparator Or BaselineLipophilic pyrazole precursors (Loss of efficacy in hWB)
Quantified DifferenceSustained sub-micromolar potency in whole blood
ConditionsEx vivo human whole blood (hWB) stimulated with LPS

Guarantees that the compound will perform reliably in complex biological matrices and ex vivo translational assays.

Phenotypic Rescue in Cellular Senescence Models

In models of accelerated aging, RO3201195 effectively inhibits the proliferation-arrest phenotype of Werner Syndrome (WS) fibroblasts with an IC50 of 190 nM, achieving maximal effect between 2.5 and 10 µM [1]. While SB203580 also rescues this phenotype, RO3201195 achieves this with a much cleaner kinase profile, proving that the reversal of accelerated aging is specifically mediated by p38α inhibition rather than off-target stress pathway modulation [1].

Evidence DimensionReversal of cellular senescence (Proliferation IC50)
Target Compound DataRO3201195 (IC50 = 190 nM; clean p38α mechanism)
Comparator Or BaselineSB203580 (Similar phenotypic rescue but confounded by JNK activity)
Quantified DifferenceEquivalent phenotypic efficacy but with superior pathway specificity
ConditionshTERT-immortalized primary Werner Syndrome (WS) fibroblasts

Provides a definitive chemical probe for aging research, allowing investigators to confidently attribute cellular rescue to p38α inhibition.

Physicochemical Optimization for In Vivo Dosing

The strategic addition of a 2,3-dihydroxypropoxy moiety to the RO3201195 scaffold resolves the poor aqueous solubility typical of the pyrazole class [1]. This structural optimization translates directly to high oral bioavailability, allowing RO3201195 to achieve significant dose-dependent inhibition of serum TNF-α and IL-6 in acute in vivo inflammatory models [2]. This makes it highly superior to generic pyrazole ureas, which often require complex, non-physiological formulations for animal dosing [1].

Evidence DimensionOral bioavailability and formulation compatibility
Target Compound DataRO3201195 (High oral bioavailability via 2,3-dihydroxypropoxy functionalization)
Comparator Or BaselineGeneric pyrazole ureas (Poor aqueous solubility and metabolic instability)
Quantified DifferenceEnables simple oral dosing regimens with robust systemic cytokine suppression
ConditionsAcute inflammatory rodent models (oral administration)

Reduces formulation complexity and animal model failure rates for procurement teams sourcing compounds for in vivo pharmacology.

In Vivo Rodent Models of Acute and Chronic Inflammation

Because RO3201195 was specifically optimized for high oral bioavailability and metabolic stability, it is the premier choice for in vivo pharmacology. It effectively suppresses serum TNF-α and IL-6 following oral administration, making it highly suitable for evaluating p38α-dependent inflammatory responses in rat and mouse models without the need for complex, artifact-inducing solvent formulations [1].

Translational Ex Vivo Human Whole Blood Assays

Many kinase inhibitors fail to translate from biochemical assays to physiological environments due to plasma protein binding. RO3201195 maintains a robust IC50 of 300 nM in human whole blood, making it an ideal reference standard for translational research and biomarker discovery assays involving LPS-stimulated cytokine release [1].

Cellular Senescence and Accelerated Aging Research

In the study of Werner Syndrome and replicative senescence, off-target kinase inhibition can severely confound phenotypic readouts. RO3201195 provides a clean, highly selective tool to dissect p38α signaling in immortalized and primary fibroblasts, offering equivalent efficacy to older probes like SB203580 but with a >1000-fold selectivity window that eliminates JNK-mediated artifacts [2].

Structural Biology and Rational Drug Design

RO3201195 forms a unique hydrogen bond with the Thr106 residue in the ATP-binding pocket of unphosphorylated p38α. This well-characterized binding mode makes it an excellent crystallographic reference compound for structural biologists and computational chemists aiming to design next-generation, highly selective type-I kinase inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

371.12813423 g/mol

Monoisotopic Mass

371.12813423 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE3ESF890C

Dates

Last modified: 02-18-2024
1: Bagley MC, Davis T, Dix MC, Murziani PG, Rokicki MJ, Kipling D. Microwave-assisted synthesis of a pyrazolyl ketone library for evaluation as p38 MAPK inhibitors in Werner syndrome cells. Future Med Chem. 2010 Feb;2(2):203-13. doi: 10.4155/fmc.09.160. PubMed PMID: 21426187.
2: Bagley MC, Davis T, Dix MC, Murziani PG, Rokicki MJ, Kipling D. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. Bioorg Med Chem Lett. 2008 Jul 1;18(13):3745-8. doi: 10.1016/j.bmcl.2008.05.037. Epub 2008 May 16. PubMed PMID: 18539026.
3: Goldstein DM, Alfredson T, Bertrand J, Browner MF, Clifford K, Dalrymple SA, Dunn J, Freire-Moar J, Harris S, Labadie SS, La Fargue J, Lapierre JM, Larrabee S, Li F, Papp E, McWeeney D, Ramesha C, Roberts R, Rotstein D, San Pablo B, Sjogren EB, So OY, Talamas FX, Tao W, Trejo A, Villasenor A, Welch M, Welch T, Weller P, Whiteley PE, Young K, Zipfel S. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]me thanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006 Mar 9;49(5):1562-75. PubMed PMID: 16509574.

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